Boron phosphide can be synthesized through several methods, including direct elemental reaction, self-propagating high-temperature synthesis, and other chemical processes. It falls under the category of inorganic compounds and is recognized for its potential in electronic and optoelectronic applications due to its semiconductor properties.
Boron phosphide can be synthesized using various methods:
Boron phosphide crystallizes in a face-centered cubic lattice structure, which contributes to its hardness and thermal stability. The lattice parameter is approximately 0.543\,\text{nm}.
Boron phosphide undergoes various chemical reactions, particularly when exposed to high temperatures or reactive environments:
These reactions are significant in understanding the stability and reactivity of boron phosphide in different environments.
The mechanism of action for boron phosphide primarily involves its role as a semiconductor. When doped with other elements, it can exhibit p-type or n-type conductivity, making it suitable for use in various electronic devices.
Boron phosphide has several scientific uses:
Boron phosphide manifests in several distinct crystalline phases, each with unique structural characteristics and functional implications:
Cubic boron phosphide (c-BP) represents the thermodynamically stable phase under ambient conditions, adopting the zinc-blende structure (space group F$\bar{4}$3m). In this configuration, boron and phosphorus atoms engage in tetrahedral coordination, forming a three-dimensional covalent network with each atom bonded to four neighbors of the opposite species. The lattice parameter measures 4.538 Å with a B–P bond length of 1.86 Å [1] [2]. This structure exhibits exceptional stability up to approximately 1120°C, beyond which decomposition initiates. c-BP demonstrates remarkable physical properties including an indirect bandgap of 2.1 eV (300 K), ultrahigh thermal conductivity reaching 460 W·m⁻¹·K⁻¹ at room temperature, and impressive mechanical robustness evidenced by a Vickers hardness of 32 GPa under 100g load [1] [2] [3]. These characteristics render c-BP suitable for high-temperature electronics, thermal management systems, and radiation-hardened devices.
Hexagonal boron phosphide (h-BP) crystallizes in the P6₃mc space group with lattice parameters a = 3.19 Å and c = 5.29 Å. This layered structure features in-plane hexagonal rings analogous to graphene but with pronounced out-of-plane polarization due to the significant electronegativity difference between boron (χ = 2.04) and phosphorus (χ = 2.19) atoms. The calculated B–P bond length in this configuration is 1.858 Å [2] [3]. Unlike cubic BP, h-BP exhibits strong anisotropy in its electronic properties with theoretically predicted carrier mobility exceeding 1000 cm²·V⁻¹·s⁻¹ parallel to the basal plane. The stacking order critically determines its band structure: AB-stacked bilayers maintain a direct bandgap of 0.88 eV, while ABA-stacked trilayers transition to an indirect gap [4] [9]. External electric fields further enable dynamic bandgap modulation in few-layer h-BP via the giant Stark effect, with semiconductor-to-metal transitions occurring beyond critical field strengths [4].
Beyond the primary cubic and hexagonal forms, boron phosphide demonstrates additional polymorphic behavior:
Table 1: Structural Parameters of Boron Phosphide Polymorphs
Polymorph | Space Group | Lattice Parameters | Band Gap | Key Structural Features |
---|---|---|---|---|
Cubic (c-BP) | F$\bar{4}$3m | a = 4.538 Å | 2.1 eV (indirect) | Tetrahedral coordination, 3D covalent network |
Hexagonal (h-BP) | P6₃mc | a = 3.19 Å, c = 5.29 Å | 0.88-1.45 eV (direct/indirect) | Layered structure, anisotropic properties |
Trigonal (B₁₂P₂) | R$\bar{3}$m | a = 5.985 Å, c = 11.842 Å | ~0.5 eV | B₁₂ icosahedra, P-P chains |
Monoclinic (Theoretical) | C1m1 | a=8.68 Å, b=5.92 Å, c=10.20 Å | N/A | Not experimentally realized |
The exceptional properties of boron phosphide originate from its distinctive bonding configurations, which vary significantly across polymorphs:
The significant electronegativity difference (Δχ ≈ 0.15) between boron and phosphorus induces substantial bond polarization in all BP polymorphs. Density functional theory calculations reveal pronounced charge redistribution where phosphorus atoms acquire partial negative charge (δ⁻ ≈ 0.1–0.3e) while boron atoms exhibit positive character (δ⁺ ≈ 0.1–0.3e) [2] [3]. This ionic character within predominantly covalent bonding frameworks significantly influences electronic properties: in h-BP, polarization creates interfacial dipoles between layers that facilitate interlayer charge transfer under external fields. In c-BP, bond polarization enhances phonon scattering efficiency while maintaining high thermal conductivity due to the rigidity of the lattice. The polar nature of B-P bonds also contributes to BP's remarkable chemical inertness, rendering it resistant to acids and boiling aqueous alkali solutions, with decomposition occurring only under molten alkali conditions [1] [5].
Cubic boron phosphide exhibits perfect sp³ hybridization, with each boron atom forming four equivalent covalent bonds directed toward the corners of a tetrahedron. This bonding configuration creates a highly symmetric, isotropic lattice with exceptionally strong bonds (bond energy ≈ 3.3 eV) [1] [3]. The sp³ network contributes directly to c-BP's outstanding mechanical properties, including a bulk modulus of 152 GPa and load-invariant microhardness. The orbital overlap generates a filled valence band primarily derived from phosphorus 3p orbitals and an empty conduction band dominated by boron 2p states. This electronic arrangement produces the characteristic 2.1 eV indirect bandgap (Γ–X transition) [1] [2]. The highly directional nature of sp³ bonds also enables efficient phonon propagation, explaining the ultrahigh thermal conductivity approaching theoretical limits for group III-V compounds.
Unlike the three-dimensional covalent network of c-BP, hexagonal boron phosphide exhibits strong in-plane covalent bonding with interlayer cohesion mediated primarily by van der Waals (vdW) forces. The interlayer separation measures approximately 3.2 Å with a vdW binding energy of 25–30 meV/Ų [7] [9]. Substrate interactions significantly modulate these vdW forces: experimental atomic force microscopy measurements demonstrate that copper-supported monolayer h-BP exhibits >40% stronger adhesion forces compared to freestanding layers due to substrate-induced enhancement of vdW interactions [7]. This vdW gap enables unique interlayer decoupling phenomena: (1) Bilayer structures exhibit 40% reduction in lattice thermal conductivity compared to monolayers due to suppression of phonon scattering across the vdW interface; (2) External electric fields penetrate the interlayer region, enabling giant Stark effect tuning of band alignment; (3) Mechanical flexibility facilitates strain engineering without disrupting intralayer bonding [4] [9]. Oxygen intercalation at h-BP/substrate interfaces further reduces adhesion by ~20%, demonstrating the tunability of vdW interactions for device integration [7].
Table 2: Bonding Characteristics in Boron Phosphide Polymorphs
Bonding Feature | Description | Experimental Evidence | Functional Consequence |
---|---|---|---|
B–P Bond Polarization | Charge transfer δ⁺(B)→δ⁻(P) (0.1–0.3e) | DFT calculations, XPS core-level shifts | Enhanced chemical inertness, anisotropic carrier transport |
sp³ Hybridization (c-BP) | Tetrahedral coordination, bond angle 109.5° | XRD refinement, ELF topology analysis | Ultrahigh thermal conductivity, mechanical robustness |
van der Waals Gaps (h-BP) | Interlayer spacing ≈3.2 Å, E_bind=25–30 meV/Ų | Layer-dependent AFM adhesion measurements | Tunable bandgaps via stacking/electric fields |
Multicenter Bonding (B₁₂P₂) | Three-center B–B–B bonds in icosahedra | High-pressure Raman spectroscopy | Exceptional thermal stability (>1800 K) |
Controlling defects and phase transformations represents a critical frontier in optimizing boron phosphide for functional applications:
Native point defects significantly influence the electronic properties of boron phosphide. Theoretical investigations identify several thermodynamically accessible defects:
Defect concentrations in synthesized BP typically range from 10¹⁷ to 10¹⁹ cm⁻³, primarily governed by growth conditions. Chemical vapor deposition (CVD) under phosphorus-rich conditions suppresses VP formation but enhances BP antisites, while boron-rich environments produce complementary defects [3]. Vacancy complexes such as (VB-VP) divacancies exhibit reduced formation energies (≈ 1.8 eV) and act as recombination centers that degrade minority carrier lifetime in optoelectronic devices. Advanced synthesis approaches like molten salt-assisted CVD enable defect concentrations below 10¹⁶ cm⁻³ by optimizing precursor stoichiometry and reaction kinetics [2] [3].
Boron phosphide exhibits complex phase transformation behavior under thermal processing:
Thermodynamic calculations establish that c-BP remains stable up to 1100°C at atmospheric pressure, while high-pressure conditions (> 5 GPa) extend its stability range by suppressing phosphorus volatilization. Recent advances demonstrate that encapsulation with hexagonal boron nitride (h-BN) layers enables high-temperature processing of h-BP up to 1000°C without phase degradation, opening pathways for device integration [3] [7].
Table 3: Phase Transformation Characteristics in Boron Phosphide
Transformation | Temperature/Pressure | Key Observations | Kinetic Factors |
---|---|---|---|
c-BP → B₁₂P₂ decomposition | >1120°C (ambient pressure) | P₂ gas evolution, particle coarsening | Activation energy ≈ 2.8 eV, surface-nucleated |
h-BP → c-BP conversion | 800–950°C + biaxial strain | Strain-dependent nucleation barrier | Substrate-modulated transition kinetics |
Pressure-induced amorphization | >15 GPa (theoretical) | Loss of long-range order, coordination change | Irreversible upon pressure release |
Encapsulation-stabilized h-BP | ≤1000°C (h-BN encapsulated) | Extended thermal stability without degradation | Suppressed phosphorus sublimation |
The structural versatility of boron phosphide provides an exceptionally rich materials platform whose functional potential remains underexplored. Continued advances in defect-controlled synthesis and phase-selective processing will enable next-generation applications in ultra-wide bandgap electronics, thermal management, and quantum technologies.
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